![molecular formula C17H18O4 B1524169 3-Benzyloxy-5-isopropoxybenzoic acid CAS No. 852520-53-7](/img/structure/B1524169.png)
3-Benzyloxy-5-isopropoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another study mentions the cyclization of a compound similar to “3-Benzyloxy-5-isopropoxybenzoic acid” during the synthesis process .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve oxidation and reduction processes . For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Safety and Hazards
properties
IUPAC Name |
3-phenylmethoxy-5-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12(2)21-16-9-14(17(18)19)8-15(10-16)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXMGQEVPNUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694802 | |
Record name | 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-5-isopropoxybenzoic acid | |
CAS RN |
852520-53-7 | |
Record name | 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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